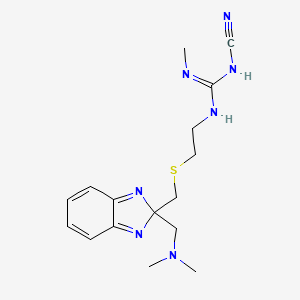
N-Cyano-N'-methyl-N''-(2-(5-(2-(dimethylaminomethyl)benzimidazolyl)methylthio)ethyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyano-N’-methyl-N’'-(2-(5-(2-(dimethylaminomethyl)benzimidazolyl)methylthio)ethyl)guanidine is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole ring, a cyano group, and a guanidine moiety. These structural features contribute to its reactivity and functionality in different chemical and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-methyl-N’'-(2-(5-(2-(dimethylaminomethyl)benzimidazolyl)methylthio)ethyl)guanidine typically involves a multi-step processThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, a two-step process has been developed that allows for the preparation of N-Cyano-N’-methyl-N’'-(2-(5-(2-(dimethylaminomethyl)benzimidazolyl)methylthio)ethyl)guanidine using less costly and more reactive substances . This process can be carried out in a single pot, making it more suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyano-N’-methyl-N’'-(2-(5-(2-(dimethylaminomethyl)benzimidazolyl)methylthio)ethyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
N-Cyano-N’-methyl-N’'-(2-(5-(2-(dimethylaminomethyl)benzimidazolyl)methylthio)ethyl)guanidine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-Cyano-N’-methyl-N’'-(2-(5-(2-(dimethylaminomethyl)benzimidazolyl)methylthio)ethyl)guanidine involves its interaction with specific molecular targets. For instance, as a histamine H2-receptor antagonist, it inhibits the binding of histamine to its receptor, thereby reducing gastric acid secretion . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cimetidine: A well-known histamine H2-receptor antagonist with a similar structure.
Ranitidine: Another histamine H2-receptor antagonist with a different structure but similar function.
Famotidine: A more potent histamine H2-receptor antagonist with a different chemical structure.
Uniqueness
N-Cyano-N’-methyl-N’'-(2-(5-(2-(dimethylaminomethyl)benzimidazolyl)methylthio)ethyl)guanidine is unique due to its specific structural features, such as the benzimidazole ring and the cyano group. These features contribute to its distinct reactivity and functionality compared to other similar compounds .
Eigenschaften
CAS-Nummer |
92715-31-6 |
|---|---|
Molekularformel |
C16H23N7S |
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
1-cyano-3-[2-[[2-[(dimethylamino)methyl]benzimidazol-2-yl]methylsulfanyl]ethyl]-2-methylguanidine |
InChI |
InChI=1S/C16H23N7S/c1-18-15(20-12-17)19-8-9-24-11-16(10-23(2)3)21-13-6-4-5-7-14(13)22-16/h4-7H,8-11H2,1-3H3,(H2,18,19,20) |
InChI-Schlüssel |
XXPKICOZMLCSSM-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C(NCCSCC1(N=C2C=CC=CC2=N1)CN(C)C)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



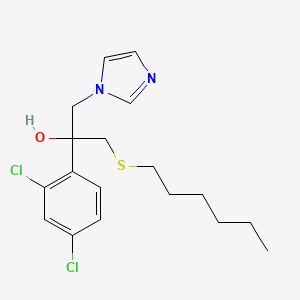
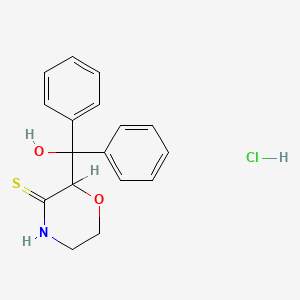


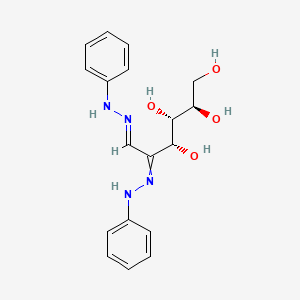
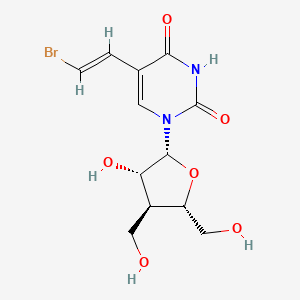
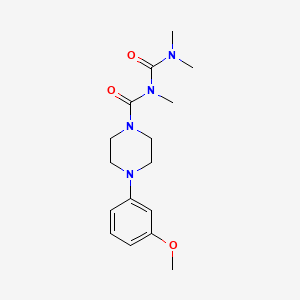

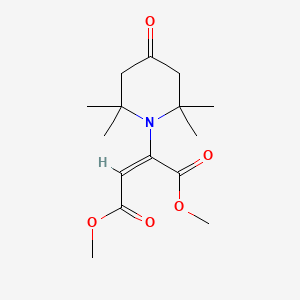



![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[(decylamino)methyl]-N-[3-(dimethylamino)propyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12765677.png)
